molecular formula C9H18ClNO2 B2435821 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride CAS No. 2094607-75-5

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride

Cat. No.: B2435821
CAS No.: 2094607-75-5
M. Wt: 207.7
InChI Key: KOJZHBXCDGMMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its spirocyclic scaffold, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structural feature makes it a valuable candidate for various applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride typically involves a multi-step process. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. The use of continuous flow reactors and other advanced techniques can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride apart from these similar compounds is its specific structural configuration and the presence of the hydrochloride group.

Properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecan-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-8-5-9(7-10-6-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJZHBXCDGMMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CNC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.